N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide
Description
N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide: is a synthetic organic compound that features a morpholine ring substituted with an aminooxan group and a carboxamide group
Properties
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c12-11(1-5-16-6-2-11)9-13-10(15)14-3-7-17-8-4-14/h1-9,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGWSMVVXNKSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with aminooxan intermediates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives, while reduction can produce reduced morpholine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its unique structural features .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
- N-[(4-cyclopentyl)methyl]morpholine-4-carboxamide
- N-[(4-methylphenyl)methyl]morpholine-4-carboxamide
Uniqueness: N-[(4-aminooxan-4-yl)methyl]morpholine-4-carboxamide is unique due to the presence of the aminooxan group, which imparts distinct chemical and biological properties.
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